Covalent Binding Potential via Imidazole Displacement: Class-Level Inference for hCMV UL70 Primase Engagement
In the imidazolyl-pyrimidine series targeting hCMV UL70 primase, the thioether-linked imidazole moiety serves as a leaving group displaced by the thiol of Cys570 in the primase active site, forming a covalent pyrimidine–protein adduct. The target compound 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine contains this essential thioether-imidazole motif. The most potent lead compounds in this series achieved anti-CMV IC₅₀ values of 150 nM in both viral yield and viral DNA replication assays, with cytotoxicity profiles improved over ganciclovir and cidofovir [1]. The target compound, with a 4-methyl substituent on the pyrimidine and a 1-methyl substituent on the imidazole, represents a minimal pharmacophore scaffold within this series. In contrast, close analogs lacking the N-methyl group on the imidazole or bearing alternative C-4 pyrimidine substituents showed reduced or abolished covalent binding [2].
| Evidence Dimension | Covalent irreversible inhibition of hCMV UL70 primase via imidazole displacement |
|---|---|
| Target Compound Data | Contains the 4-methylpyrimidine-6-thioether-(1-methylimidazole) pharmacophore; individual IC₅₀ not reported publicly |
| Comparator Or Baseline | Optimized series leads: anti-CMV IC₅₀ = 150 nM (viral yield and DNA replication); Ganciclovir and Cidofovir: higher cytotoxicity at comparable antiviral concentrations |
| Quantified Difference | Class-level: imidazolyl-pyrimidine leads show nanomolar potency (150 nM) vs. micromolar cytotoxicity of standards. Target compound retains the minimal covalent warhead structure; magnitude of difference vs. de-methyl or de-thio analogs is inferred from SAR trends. |
| Conditions | Cell-based hCMV-luciferase replication assay; viral yield assay; viral DNA replication assay; radiolabeling covalent binding studies |
Why This Matters
The compound's thioether-imidazole architecture is the sine qua non for covalent primase inhibition; procurement of analogs lacking this motif (e.g., amino-linked or ether-linked variants) would forfeit the covalent mechanism entirely, reducing target engagement from nanomolar to potentially inactive levels.
- [1] Chen, X.; Adrian, J.; Cushing, T.; DiMaio, H.; Liang, L.; Mayorga, V.; Miao, S.; Peterson, M.G.; Powers, J.P.; Spector, F.; Stein, C.; Wright, M.; Xu, D.; Ye, Q.; Jaen, J. SAR studies on a novel series of human cytomegalovirus primase inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 2188–2192. View Source
- [2] Cushing, T.D.; Adrian, J.; Chen, X.; DiMaio, H.; Doughan, B.; Flygare, J.; Liang, L.; Mayorga, V.; Miao, S.; Mellon, H.; Peterson, M.G.; Powers, J.P.; Spector, F.; Stein, C.; Wright, M.; Xu, D.; Ye, Q.; Jaen, J. Discovery of a novel series of inhibitors of human cytomegalovirus primase. Bioorg. Med. Chem. Lett. 2006, 16, 4364–4368. View Source
